7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol
Overview
Description
7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a boron-containing heterocyclic compound that has a unique structure and properties.
Scientific Research Applications
Molecular Electronics
A study on molecular devices using a molecule containing a nitroamine redox center demonstrated significant electronic behaviors such as negative differential resistance and high on-off peak-to-valley ratios. This research highlights the potential of nitro-containing compounds in developing advanced electronic devices (Chen et al., 1999).
Synthetic Chemistry
Research on nucleophilic displacement of aromatic nitro groups emphasizes the utility of the nitro function as a leaving group in facilitating the synthesis of novel benzene derivatives and heterocycles, showcasing the importance of nitro compounds in synthetic chemistry (J. R. Beck, 1978).
Selective Oxidation
A study on imide-N-oxyl radicals, which are a subclass of nitroxyl radicals, demonstrated their use as catalysts and mediators in selective oxidation and CH-functionalization. This research offers insights into the role of nitro-containing compounds in facilitating selective oxidation processes (I. Krylov et al., 2016).
Membrane Asymmetry Assays
The development of a fluorescence assay for assessing phospholipid membrane asymmetry using highly fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogs illustrates the application of nitro-containing compounds in biological research, particularly in studying lipid transport and membrane structure (J. McIntyre & Richard G. Sleight, 1991).
Environmental Studies
Investigations into oxygenated polycyclic aromatic hydrocarbons in size-segregated urban aerosol highlighted the environmental presence and implications of nitro-derivatives of polycyclic aromatic hydrocarbons, underlining the environmental relevance of nitro-containing compounds (P. Filippo et al., 2015).
properties
IUPAC Name |
1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYOAYMEHCMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.